molecular formula C11H21NO B100274 3-Octoxypropanenitrile CAS No. 16728-49-7

3-Octoxypropanenitrile

Cat. No.: B100274
CAS No.: 16728-49-7
M. Wt: 183.29 g/mol
InChI Key: JUBCYGQFVNMTIM-UHFFFAOYSA-N
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Description

3-Octoxypropanenitrile is an organic compound characterized by a nitrile group (-CN) at the terminal carbon of a propane chain, with an octyloxy (C₈H₁₇O-) substituent at the 3-position. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. Structurally, it combines the lipophilic octyloxy group with the polar nitrile moiety, making it a versatile intermediate in organic synthesis, particularly for applications requiring controlled hydrophobicity or nucleophilic reactivity.

Properties

CAS No.

16728-49-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-octoxypropanenitrile

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3

InChI Key

JUBCYGQFVNMTIM-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCC#N

Canonical SMILES

CCCCCCCCOCCC#N

Other CAS No.

16728-49-7

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The octyloxy group in 3-Octoxypropanenitrile enhances lipid solubility compared to polar analogs like 3-(2-Oxopyrrolidin-1-yl)propanenitrile, making it suitable for hydrophobic matrices or solvent systems.

Reactivity : The nitrile group in all compounds enables nucleophilic additions (e.g., with amines or hydroxylamines). However, the octyloxy substituent’s electron-donating nature may reduce electrophilicity at the nitrile compared to ketone-containing analogs like 3-Oxo-3-(1-methylindolyl)propanenitrile .

Applications: 3-Octoxypropanenitrile: Likely used as a building block for surfactants or agrochemicals due to its amphiphilic structure. 3-(2-Oxopyrrolidin-1-yl)propanenitrile: Potential applications in pharmaceuticals, leveraging the lactam ring’s hydrogen-bonding capacity . Octocrylene: UV-filter in sunscreens, utilizing its conjugated system for light absorption .

3-Octoxypropanenitrile

Hypothetical synthesis via nucleophilic substitution:

Reagents: 3-Chloropropanenitrile + 1-Octanol + Base (e.g., NaOH).

Conditions : Phase-transfer catalysis or high-temperature reflux in aprotic solvents.

Contrast with Analogous Compounds:

  • 3-(2-Oxopyrrolidin-1-yl)propanenitrile : Synthesized via cyanide displacement on a pyrrolidone-derived intermediate, requiring anhydrous conditions and phosphine catalysts .
  • 3-Oxo-3-(1-methylindolyl)propanenitrile: Formed through condensation reactions between indole derivatives and cyanoacetylating agents .

Reactivity and Stability

  • Hydrolysis :
    • 3-Octoxypropanenitrile resists hydrolysis under mild conditions due to the ether’s electron donation, unlike ester-containing Octocrylene, which may hydrolyze in basic environments .
  • Thermal Stability :
    • The octyloxy group provides steric protection, enhancing thermal stability compared to smaller substituents in 3-(2-Oxopyrrolidin-1-yl)propanenitrile.

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